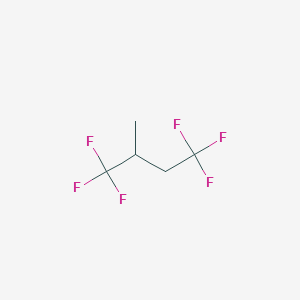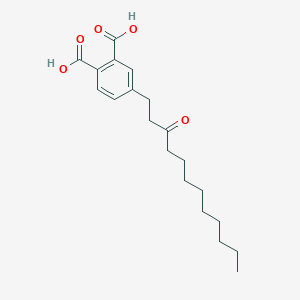![molecular formula C16H14O5S B12567710 ({[4-(2,4-Dihydroxybenzoyl)phenyl]methyl}sulfanyl)acetic acid CAS No. 190074-40-9](/img/structure/B12567710.png)
({[4-(2,4-Dihydroxybenzoyl)phenyl]methyl}sulfanyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({[4-(2,4-Dihydroxybenzoyl)phenyl]methyl}sulfanyl)acetic acid is an organic compound that features a benzoyl group substituted with two hydroxyl groups, a phenylmethyl group, and a sulfanylacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ({[4-(2,4-Dihydroxybenzoyl)phenyl]methyl}sulfanyl)acetic acid typically involves multiple steps. One common method starts with the preparation of 2,4-dihydroxybenzoyl chloride, which is then reacted with 4-(bromomethyl)phenyl sulfanylacetic acid under basic conditions to yield the desired product. The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
({[4-(2,4-Dihydroxybenzoyl)phenyl]methyl}sulfanyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The benzoyl group can be reduced to a benzyl alcohol.
Substitution: The sulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols or amines under basic conditions.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted acetic acids.
Applications De Recherche Scientifique
Chemistry
In chemistry, ({[4-(2,4-Dihydroxybenzoyl)phenyl]methyl}sulfanyl)acetic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential antioxidant properties due to the presence of hydroxyl groups. It is also investigated for its ability to interact with various enzymes and proteins.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It is being researched for its anti-inflammatory and anticancer properties.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of ({[4-(2,4-Dihydroxybenzoyl)phenyl]methyl}sulfanyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Salicylic Acid: Similar due to the presence of hydroxyl and carboxyl groups.
Benzoyl Peroxide: Shares the benzoyl group but differs in its peroxide linkage.
Thioglycolic Acid: Contains a sulfanyl group but lacks the benzoyl and phenylmethyl groups.
Uniqueness
({[4-(2,4-Dihydroxybenzoyl)phenyl]methyl}sulfanyl)acetic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and sulfanyl groups allows for diverse chemical transformations and interactions with biological targets.
Propriétés
Numéro CAS |
190074-40-9 |
|---|---|
Formule moléculaire |
C16H14O5S |
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
2-[[4-(2,4-dihydroxybenzoyl)phenyl]methylsulfanyl]acetic acid |
InChI |
InChI=1S/C16H14O5S/c17-12-5-6-13(14(18)7-12)16(21)11-3-1-10(2-4-11)8-22-9-15(19)20/h1-7,17-18H,8-9H2,(H,19,20) |
Clé InChI |
NTPZTAFNRYLLMR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CSCC(=O)O)C(=O)C2=C(C=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl bicyclo[2.2.1]hepta-2,5-diene-2-sulfonate](/img/structure/B12567632.png)
![(1R,2S)-2-[[(3S)-3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexan-1-amine](/img/structure/B12567640.png)
![2-cyclohexyl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12567647.png)
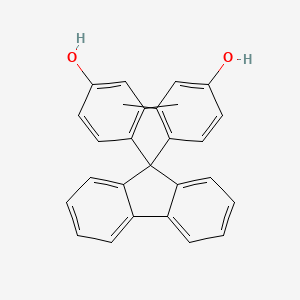
![N-[3-(4-chlorophenoxy)-4-pyridinyl]methanesulfonamide](/img/structure/B12567654.png)

![6-amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B12567667.png)
![N-(Dibenzo[b,d]thiophen-1-yl)-2-(hydroxyimino)acetamide](/img/structure/B12567676.png)
![Benzene, 1,3,5-trimethyl-2-[[4-[(tribromomethyl)sulfonyl]phenyl]sulfonyl]-](/img/structure/B12567683.png)
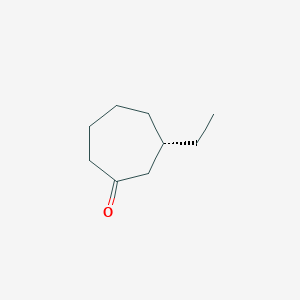
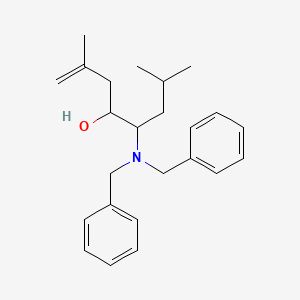
![2-{1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-yl}ethan-1-ol](/img/structure/B12567709.png)
